Ro 10-5824 dihydrochloride
Description
The Dopamine (B1211576) D4 Receptor: Role and Significance in Central Nervous System Function
The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, is a G protein-coupled receptor prominently found in the vertebrate central nervous system (CNS). nih.govwikipedia.orgmdpi.com These receptors are crucial for controlling neural signaling that influences a variety of important behaviors. wikipedia.org
Dopamine, the primary endogenous ligand for these receptors, is a key neurotransmitter involved in:
Motor control researchgate.net
Endocrine function researchgate.net
Reward and motivation wikipedia.orgresearchgate.net
Cognition and emotion wikipedia.orgresearchgate.net
Memory and learning wikipedia.org
The D4 receptor is highly expressed in key brain regions such as the prefrontal cortex, amygdala, hippocampus, and hypothalamus. researchgate.netnih.gov Its function is primarily inhibitory, playing a role in planning, executive function, and reward pathways. researchgate.net The dopaminergic system, and by extension the D4 receptor, is implicated in a range of neurological and psychiatric conditions. wikipedia.orgresearchgate.net Furthermore, genetic variations in the D4 receptor gene have been linked to differences in exploratory behavior and attention. researchgate.net
Ro 10-5824 Dihydrochloride (B599025) as a Selective Pharmacological Probe for D4 Receptor Investigations
Ro 10-5824 dihydrochloride is a valuable tool for studying the dopamine D4 receptor due to its high selectivity. psu.edunih.gov It acts as a partial agonist, meaning it binds to and activates the D4 receptor, but with a lesser maximal effect than a full agonist. medchemexpress.comrndsystems.comwikipedia.org
Research has demonstrated the high affinity and selectivity of Ro 10-5824 for the D4 receptor. In vitro binding studies have shown its high affinity for the D4 receptor with a Ki (inhibition constant) of 5.2 nM. medchemexpress.comrndsystems.compsu.eduambeed.com This indicates a strong binding capability to the receptor.
The selectivity of Ro 10-5824 is a key feature. It shows a 250-fold greater selectivity for the D4 receptor compared to the human D3 receptor, and over 1000-fold selectivity compared to human D1, D2, and D5 receptors. medchemexpress.comrndsystems.compsu.edu This high degree of selectivity allows researchers to specifically target and study the function of the D4 receptor with minimal interference from other dopamine receptor subtypes.
Functional assays, such as those measuring the activation of G proteins, have confirmed that Ro 10-5824 is a partial agonist at the D4 receptor. psu.edu For instance, it stimulates [35S]GTPγS binding with an EC50 value of 205 nM. medchemexpress.comrndsystems.com This selective activation helps in elucidating the specific downstream signaling pathways and physiological effects mediated by the D4 receptor. The use of such selective pharmacological probes is essential for advancing our understanding of the intricate workings of the dopaminergic system and its role in both normal brain function and in various neurological and psychiatric disorders. chemrxiv.orgchemrxiv.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]pyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4.2ClH/c1-13-19-11-16(17(18)20-13)12-21-9-7-15(8-10-21)14-5-3-2-4-6-14;;/h2-7,11H,8-10,12H2,1H3,(H2,18,19,20);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHMRJRDYCRKIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN2CCC(=CC2)C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189744-94-3 | |
| Record name | RO-10-5824 dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189744943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RO-10-5824 DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZF8VEB9K3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Receptor Level Pharmacology of Ro 10 5824 Dihydrochloride
Dopamine (B1211576) D4 Receptor Binding Affinity and Subtype Selectivity
The efficacy and potential therapeutic window of a centrally acting agent are largely determined by its binding affinity for the intended target and its selectivity over other related receptors. Ro 10-5824 dihydrochloride (B599025) exhibits a highly favorable profile in this regard, demonstrating potent and specific binding to the dopamine D4 receptor.
Research has consistently shown that Ro 10-5824 dihydrochloride binds to the human dopamine D4 receptor with high affinity. medchemexpress.com Radioligand binding assays have determined its equilibrium dissociation constant (Ki) to be approximately 5.2 nM. rndsystems.commolnova.cnambeed.cn This low nanomolar affinity indicates a strong and stable interaction between the compound and the D4 receptor binding site, suggesting that it can effectively engage its target at relatively low concentrations.
A critical aspect of the pharmacological profile of Ro 10-5824 is its remarkable selectivity for the D4 receptor over other dopamine receptor subtypes. nih.gov This selectivity minimizes off-target effects that could arise from interactions with D1, D2, D3, or D5 receptors, which mediate different physiological and behavioral functions. mdpi.com The compound displays a selectivity of 250-fold for the D4 receptor compared to the D3 receptor. rndsystems.com Even more pronounced is its selectivity over the D1, D2, and D5 receptors, which is reported to be greater than 1000-fold. medchemexpress.comrndsystems.com This high degree of subtype specificity makes Ro 10-5824 a valuable tool for investigating the specific roles of the D4 receptor.
Table 1: Dopamine Receptor Binding Profile of this compound
| Receptor Subtype | Binding Affinity (Ki) | Selectivity Ratio (vs. D4) |
| Dopamine D4 | 5.2 nM | - |
| Dopamine D3 | ~1300 nM | 250-fold |
| Dopamine D1 | >5200 nM | >1000-fold |
| Dopamine D2 | >5200 nM | >1000-fold |
| Dopamine D5 | >5200 nM | >1000-fold |
Functional Characterization as a Dopamine D4 Receptor Partial Agonist
Beyond its binding characteristics, the functional activity of Ro 10-5824 at the D4 receptor is a defining feature. It is classified as a partial agonist, meaning it binds to and activates the receptor but elicits a submaximal response compared to a full agonist. wikipedia.orgnih.gov This activity has been characterized through various in vitro functional assays.
The activation of G protein-coupled receptors (GPCRs) like the D4 receptor initiates intracellular signaling by catalyzing the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated G protein. nih.govscienceopen.com The [³⁵S]GTPγS binding assay is a functional technique used to measure this primary step in G protein activation. nih.govcreative-bioarray.com In this assay, Ro 10-5824 has been shown to stimulate the binding of [³⁵S]GTPγS to membranes containing the D4 receptor. medchemexpress.com This confirms its agonist activity. The compound demonstrates an EC50 value of 205 nM in this assay. rndsystems.com Furthermore, the maximal stimulation achieved by Ro 10-5824 is approximately 36% above the basal level, which is characteristic of a partial agonist. medchemexpress.com
The dopamine D4 receptor is a member of the D2-like family of receptors, which are typically coupled to the Gαi/o class of G proteins. mdpi.com Activation of Gαi/o proteins inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). genome.jpfrontiersin.org As a partial agonist at the D4 receptor, Ro 10-5824 is expected to engage this pathway and cause a submaximal reduction in cAMP levels compared to a full agonist. While the general mechanism of D4 receptor signaling involves cAMP inhibition, specific studies detailing the dose-response relationship of Ro 10-5824 in cAMP modulation assays were not found in the reviewed literature.
Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), GPCRs recruit scaffolding proteins called β-arrestins. biorxiv.orgfrontiersin.org This interaction is crucial for receptor desensitization, internalization, and for initiating G protein-independent signaling cascades. promega.kr Characterizing the ability of a ligand to promote β-arrestin recruitment is essential for understanding its complete functional profile, including the potential for biased agonism (preferential activation of one pathway over another). nih.gov However, specific research findings from β-arrestin recruitment assays for this compound are not detailed in the available literature.
Dual Partial Agonist and Partial Antagonist Properties of this compound
This compound is a selective dopamine D4 receptor (D4R) ligand characterized by its distinct pharmacological profile as a partial agonist. rndsystems.comtocris.comscbt.comwikipedia.org A partial agonist is a compound that binds to and activates a receptor, but possesses only partial efficacy relative to a full agonist. nih.gov This intrinsic activity allows it to function as either an agonist or an antagonist depending on the concentration of the endogenous full agonist (dopamine) in its vicinity. nih.gov
In environments with low dopamine levels, Ro 10-5824 acts as a functional agonist, stimulating the D4 receptor to produce a submaximal response. nih.gov Conversely, in the presence of high dopamine concentrations, it competes with the full agonist for the same receptor binding sites. By occupying the receptor, it prevents the full agonist from binding and eliciting a maximal response, thereby acting as a functional antagonist. nih.govacs.org
In vitro studies have quantified the pharmacological characteristics of Ro 10-5824. It demonstrates high affinity for the human dopamine D4 receptor, with a reported binding affinity (Ki) of 5.2 nM. tocris.comovid.comadooq.com Its functional potency as a partial agonist has been measured in [³⁵S]GTPγS binding assays, which assess G-protein activation. In this assay, Ro 10-5824 stimulated [³⁵S]GTPγS binding with an EC₅₀ value of 205 nM and produced a maximal effect that was 36% above the basal level, confirming its partial agonist nature. ovid.com This activity is significantly lower than that of a full agonist like dopamine. Consistent with this profile, studies on similar D4R partial agonists have shown that they can also act as partial antagonists when evaluated in antagonist functional assays. acs.org
The selectivity of Ro 10-5824 is a key feature of its molecular pharmacology. It exhibits a 250-fold selectivity for the D4 receptor over the D3 receptor and over 1000-fold selectivity against D1, D2, and D5 receptors. tocris.comovid.com This high selectivity minimizes off-target effects that could arise from interactions with other dopamine receptor subtypes. nih.gov
| Parameter | Value | Assay/Receptor | Reference |
|---|---|---|---|
| Binding Affinity (Ki) | 5.2 nM | Human Dopamine D4 Receptor | tocris.comovid.comadooq.com |
| Agonist Potency (EC₅₀) | 205 nM | [³⁵S]GTPγS Binding | ovid.com |
| Maximal Efficacy (Emax) | 36% above basal | [³⁵S]GTPγS Binding | ovid.com |
| Selectivity vs. Other Receptors | 250-fold vs. D3 | Binding Assays | tocris.comovid.com |
| >1000-fold vs. D1, D2, D5 |
Ligand-Receptor Interaction Dynamics and Structural Insights
The precise mechanism of action of Ro 10-5824, particularly its partial agonism, is deeply rooted in its specific interactions with the dopamine D4 receptor at the molecular level. Computational chemistry and molecular modeling have provided significant insights into these dynamics. mdpi.com
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. nih.govfrontiersin.org For Ro 10-5824, all-atom MD simulations have been employed to model its interaction with the D4 receptor embedded in a realistic cell membrane environment. mdpi.com These simulations reveal that the binding of a ligand to a G protein-coupled receptor (GPCR), such as the D4R, is a dynamic process that induces specific conformational rearrangements in the receptor's structure. mdpi.comnih.gov
Studies involving Ro 10-5824 and other D4R ligands show that both agonists and antagonists can form stable complexes with the receptor. mdpi.com The stability of these complexes is often assessed by monitoring parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms throughout the simulation. mdpi.comfrontiersin.org For the D4 receptor, simulations indicate that the receptor-ligand complex is very stable, with the ligand tightly anchored in the binding pocket by interactions with key residues. mdpi.com MD simulations have been instrumental in identifying the specific amino acids within the receptor's binding pocket that form crucial interactions with ligands like Ro 10-5824, providing a dynamic picture of the binding event. acs.orgmdpi.com
To gain a deeper, more quantitative understanding of the binding forces, quantum chemical methods such as the Fragment Molecular Orbital (FMO) method are utilized. sav.skwikipedia.org FMO makes quantum mechanical calculations feasible for large biological systems, like a receptor-ligand complex, by dividing the system into smaller, manageable fragments. wikipedia.orgiastate.edu
In conjunction with FMO, Pair Interaction Energy Decomposition Analysis (PIEDA) is used to dissect the total interaction energy between the ligand and individual amino acid residues into distinct physical components: electrostatic, exchange-repulsion, charge transfer, and dispersion (correlation) energies. nih.govresearchgate.net This analysis provides a detailed chemical fingerprint of the binding event. wikipedia.org
A study applying the FMO/PIEDA method to the dopamine D4 receptor in complex with various ligands, including the partial agonist Ro 10-5824, revealed that the majority of the interactions contributing to binding are attractive in nature. mdpi.com This detailed energy decomposition allows for the identification of "hotspot" residues that contribute most significantly to the binding affinity. The analysis can distinguish the energetic profiles of agonists versus antagonists, noting, for example, that antagonists may form more stable complexes by occupying the binding site more extensively. mdpi.com Such quantum chemical approaches are crucial for rationalizing how subtle changes in a ligand's structure can alter its pharmacological profile from an antagonist to a partial or full agonist.
| PIEDA Energy Component | Description | Relevance to Binding |
|---|---|---|
| Electrostatic (ES) | Coulombic interactions between charged or polar groups (e.g., hydrogen bonds, salt bridges). | Dominates interactions involving polar and charged residues. researchgate.net |
| Exchange-Repulsion (EX) | Pauli repulsion; a short-range repulsive force that prevents molecules from collapsing into each other. | A destabilizing component that is overcome by attractive forces. nih.gov |
| Charge Transfer (CT) | Energy stabilization from the movement of electrons from an occupied orbital of one fragment to an unoccupied orbital of another. | Important for strong polar interactions and hydrogen bonds. researchgate.net |
| Dispersion (DI) | Attractive forces arising from instantaneous fluctuations in electron density (van der Waals/London forces). | Crucial for the binding of nonpolar, hydrophobic moieties. researchgate.net |
The binding of a ligand to a GPCR is not a simple lock-and-key event; it is a dynamic process that selects for and stabilizes specific receptor conformations. mdpi.com The specific conformation stabilized by the ligand determines the downstream signaling outcome. Full agonists, partial agonists, and antagonists each stabilize distinct conformational states of the receptor. acs.org
Computational models show that the binding of an agonist to the D4 receptor induces significant conformational changes, particularly a larger bending angle in transmembrane helices 5 and 6. mdpi.com This structural rearrangement creates a cavity on the intracellular side of the receptor, allowing it to bind and activate G-proteins, thereby initiating a signaling cascade. mdpi.com Antagonists, in contrast, bind in a way that locks the receptor in an inactive conformation, preventing this G-protein binding site from forming. mdpi.com
The partial agonism of Ro 10-5824 can be understood as its ability to induce a receptor conformation that is intermediate between the fully active and fully inactive states. This intermediate conformation allows for a limited, or submaximal, level of G-protein activation. The specific network of interactions formed between Ro 10-5824 and the receptor's binding pocket—as detailed by MD and FMO/PIEDA analyses—is responsible for stabilizing this unique, partially active state. acs.orgmdpi.com This concept of a "ligand-dependent signaling specificity" highlights how different ligands can fine-tune the receptor's structural landscape to produce a graded spectrum of functional responses, from full antagonism to partial and full agonism. acs.orgsci-hub.se
Cellular and Subcellular Mechanisms Underlying Ro 10 5824 Dihydrochloride Action
Dopamine (B1211576) D4 Receptor-Mediated Signal Transduction Pathways
Ro 10-5824 dihydrochloride's primary mechanism of action is its partial agonism at the dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs). nih.govacs.orgpsu.edu This interaction initiates a cascade of intracellular events that profoundly influence neuronal signaling and function.
Gαi/o-Coupled Signaling Cascades
The dopamine D4 receptor is canonically coupled to the Gαi/o family of heterotrimeric G proteins. nih.govacs.org Upon binding of an agonist like Ro 10-5824, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the Gα subunit. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which can then modulate the activity of various downstream effectors. A primary consequence of Gαi/o activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov This reduction in cAMP subsequently impacts the activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways.
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 5.2 nM | medchemexpress.comtocris.com |
| Functional Activity (EC50) | 205 nM (for 35S-GTPγS binding) | psu.edumedchemexpress.com |
| Selectivity | >250-fold over D3, >1000-fold over D1, D2, D5 | psu.edu |
Cross-Talk with Other Intracellular Signaling Elements (e.g., MAPK/ERK Pathway, PI3K/Akt/mTOR)
The signaling downstream of the D4 receptor is not linear and involves significant cross-talk with other major intracellular signaling pathways, notably the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) and the Phosphoinositide 3-Kinase/Protein Kinase B/mammalian Target of Rapamycin (PI3K/Akt/mTOR) pathways.
Activation of the D4 receptor by agonists has been shown to stimulate the MAPK/ERK pathway. nih.gov This activation is not direct but occurs through a sophisticated mechanism known as transactivation of receptor tyrosine kinases, specifically the Platelet-Derived Growth Factor β (PDGFβ) receptor. nih.gov This process is dependent on the Gαi/o protein and involves the subsequent activation of Ras, a small GTPase that is a critical upstream regulator of the MAPK/ERK cascade.
Furthermore, evidence suggests that D4 receptor signaling can influence the PI3K/Akt/mTOR pathway. This pathway is a crucial regulator of cell survival, proliferation, and metabolism. The interplay between the D4 receptor and the PI3K/Akt/mTOR pathway highlights the receptor's role in fundamental cellular processes beyond immediate synaptic modulation.
Modulation of Neuronal Excitability and Synaptic Plasticity
The signaling cascades initiated by Ro 10-5824 dihydrochloride (B599025) at the D4 receptor translate into significant modifications of neuronal excitability and synaptic plasticity. These effects are mediated through the regulation of key ion channels and receptor systems.
Regulation of GABA_A Receptor Functional Levels and Actin-Dependent Transport
A significant mechanism through which D4 receptor activation modulates neuronal inhibition is by regulating the function of GABA_A receptors. Studies have demonstrated that D4 receptor activation leads to a reduction in GABA_A receptor-mediated currents and a decrease in the number of functional GABA_A receptors on the neuronal surface. nih.govnih.govresearchgate.net This is achieved through a sophisticated mechanism involving the cellular cytoskeleton. Specifically, D4 receptor signaling promotes the depolymerization of the actin cytoskeleton via the activation of cofilin, an actin-depolymerizing factor. nih.govnih.gov This disruption of the actin network interferes with the myosin-based transport of GABA_A receptor-containing vesicles to the cell membrane, thereby reducing their surface expression and functional availability. nih.govnih.gov
Transactivation of Receptor Tyrosine Kinases (e.g., PDGFβ Receptors)
As mentioned earlier, a key feature of D4 receptor signaling is the transactivation of the PDGFβ receptor. nih.gov This process, where the activation of a GPCR leads to the activation of a receptor tyrosine kinase in the absence of its own ligand, is a pivotal mechanism for integrating diverse signaling inputs. The transactivation of the PDGFβ receptor by D4 receptor agonists has been shown to be independent of PDGFβ receptor dimerization, a classic step in its activation by its endogenous ligand. cornell.edu This non-canonical activation is crucial for the subsequent stimulation of the MAPK/ERK pathway and plays a significant role in the D4 receptor's ability to modulate glutamatergic neurotransmission. nih.govoaepublish.com
Interplay with Glutamatergic Neurotransmission
The D4 receptor, and by extension its agonist Ro 10-5824, exerts a significant modulatory influence on glutamatergic neurotransmission, the primary excitatory system in the brain. mdpi.comfrontiersin.org The D4 receptor agonist Ro 10-5824 has been shown to decrease potassium-induced glutamate (B1630785) release in the striatum, indicating a presynaptic inhibitory role. nih.gov This effect is consistent with the localization of D4 receptors on corticostriatal glutamatergic terminals. acs.org
Furthermore, the D4 receptor-mediated transactivation of the PDGFβ receptor leads to a depression of N-methyl-D-aspartate (NMDA) receptor-mediated excitatory transmission. nih.gov This modulation of NMDA receptor function is a critical aspect of the D4 receptor's role in synaptic plasticity and cognitive processes. The interplay between D4 receptor activation and the glutamatergic system is complex, with D4 receptors being positioned to fine-tune the excitatory-inhibitory balance within cortical circuits. nih.govfrontiersin.org
| Interacting Protein/System | Effect of D4 Receptor Activation | Key Mediators | Reference |
| GABA_A Receptor | Decreased surface expression and function | Actin, Cofilin, Myosin | nih.govnih.gov |
| PDGFβ Receptor | Transactivation | Gαi/o, Ras | nih.gov |
| NMDA Receptor | Depression of mediated currents | PDGFβ Receptor | nih.gov |
| Glutamate Release | Decreased K+-induced release | Presynaptic D4 receptors | nih.gov |
Preclinical Behavioral and Neurophysiological Investigations of Ro 10 5824 Dihydrochloride
Effects on Cognitive Domains
Ro 10-5824, a selective partial agonist for the dopamine (B1211576) D4 receptor, has been the subject of multiple preclinical studies to determine its impact on cognitive processes. These investigations have utilized various animal models to assess its effects on exploratory behavior, problem-solving, and memory.
Enhancement of Novel Object Recognition and Exploration
Research has consistently shown that Ro 10-5824 increases the exploration of novel objects in mice. In a novel object exploration test, C57BL/6J mice treated with Ro 10-5824 spent significantly more time in the center of an enclosure when a new object was present, indicating an increase in novelty-seeking behavior. This effect was observed without a corresponding increase in general locomotor activity, suggesting a specific impact on exploratory drives rather than a general stimulation of movement.
Further studies have corroborated these findings, highlighting the role of dopamine D4 receptor stimulation in enhancing cognitive functions related to novelty. For instance, research in a sepsis-induced cognitive impairment model demonstrated that Ro 10-5824 reversed the decreased time spent with a novel object, restoring the novel object recognition ratio.
Improvement in Object Retrieval Detour (ORD) Task Performance
In common marmosets, Ro 10-5824 has been shown to improve performance in the object retrieval detour (ORD) task, a test of executive function and behavioral inhibition. Systemic administration of the compound significantly increased the success rate in this task, where the animal must inhibit a prepotent response to directly reach for a reward and instead use a detour. This improvement suggests that Ro 10-5824 can enhance cognitive flexibility and problem-solving abilities. Notably, a dose-dependent increase in the ORD score was observed with single administrations of Ro 10-5824.
Impact on Learning and Memory Consolidation Processes
The activation of dopamine D4 receptors by agonists like Ro 10-5824 is linked to the modulation of learning and memory. While direct studies on Ro 10-5824's effect on memory consolidation are part of a broader area of research, the improvements seen in novel object recognition and ORD tasks suggest a positive influence on the cognitive processes that underpin learning and memory. The hippocampus and prefrontal cortex, brain regions critical for these functions, are known to have a high expression of D4 receptors. Research on other D4 receptor agonists has shown facilitation of memory consolidation in tasks such as the inhibitory avoidance test.
Dose-Response Profiles in Cognitive Paradigms
The cognitive-enhancing effects of Ro 10-5824 appear to be dose-dependent. In the novel object exploration task in C57 mice, a dose of 10.0 mg/kg was effective in increasing the time spent with the novel object. In the ORD task in common marmosets, a significant increase in the success rate was observed at a dose of 3 mg/kg. Interestingly, this dose also produced neurophysiological changes, as discussed below. A dose-dependent increase in the ORD score was also noted in another study.
| Task | Animal Model | Effective Dose | Outcome | Reference |
| Novel Object Exploration | C57BL/6J Mice | 10.0 mg/kg | Increased time with novel object | |
| Object Retrieval Detour (ORD) | Common Marmosets | 3 mg/kg | Increased success rate | |
| Object Retrieval Detour (ORD) | Common Marmosets | Dose-dependent | Increased ORD score |
Neurophysiological Correlates of Ro 10-5824 Dihydrochloride (B599025) Activity
The behavioral effects of Ro 10-5824 are accompanied by measurable changes in brain activity, particularly in the gamma frequency band.
Modulation of Baseline Gamma Band Oscillations in Cortical Regions
Studies in common marmosets have revealed that Ro 10-5824 modulates baseline gamma band activity in the frontal cortex. Specifically, doses of 1 and 3 mg/kg were found to increase baseline gamma oscillations. Gamma oscillations are thought to be crucial for cognitive functions such as attention, perception, and behavioral inhibition. The enhancement of these oscillations by Ro 10-5824 provides a potential neural mechanism for its cognitive-enhancing effects. Research in a sepsis model also showed that Ro 10-5824 treatment reversed a deficit in slow gamma band power.
Electrophysiological Signatures Associated with Cognitive Enhancement
Research into the neurophysiological effects of Ro 10-5824 dihydrochloride has revealed significant changes in brain activity that are correlated with improvements in cognitive function. Specifically, studies utilizing quantitative electroencephalography (qEEG) have demonstrated that the administration of Ro 10-5824 increases baseline gamma band activity in the frontal cortex of common marmosets. nih.govmedchemexpress.commedchemexpress.com This increase in gamma oscillations is noteworthy as these brainwaves are thought to be integral to cognitive processes such as attention and behavioral inhibition. nih.gov
In one study, Ro 10-5824 was shown to significantly enhance the success rate of common marmosets in the object retrieval detour (ORD) task, a measure of cognitive flexibility. nih.govresearchgate.net This behavioral improvement was directly associated with an increase in frontal cortex gamma band activity. nih.gov These findings suggest that the cognitive-enhancing effects of Ro 10-5824 may be mediated by its ability to modulate these specific neural oscillations. nih.gov The activation of dopamine D4 receptors by Ro 10-5824 appears to be a key mechanism in this process, highlighting the role of this receptor in regulating gamma activity in non-human primates. nih.gov
Behavioral Phenotypes and Motor Activity
Influence on Novelty Seeking Behaviors
This compound has been shown to modulate novelty-seeking behaviors, a complex trait influenced by both approach and avoidance tendencies. nih.govpsu.edu In preclinical studies, this compound, a selective partial agonist for the dopamine D4 receptor, has been found to increase the exploration of novel objects. nih.govrndsystems.com This effect is thought to be directly linked to the stimulation of D4 receptors, which are genetically implicated in the expression of novelty-seeking behaviors in both humans and animals. nih.govpsu.edu
Specifically, in studies with C57BL/6J mice, Ro 10-5824 increased the time spent in the center of an enclosure when a novel object was present, indicating an enhanced approach behavior towards the novel stimulus. nih.gov This suggests that the activation of D4 receptors by Ro 10-5824 can bolster novelty-seeking behavior. nih.gov
Assessment of Exploratory Activity
The influence of Ro 10-5824 on exploratory activity has been a key area of investigation. Research indicates that stimulation of the dopamine D4 receptor by Ro 10-5824 enhances exploratory behavior, particularly in the context of novel stimuli. nih.govpsu.edu In a study involving C57BL/6J mice, the administration of Ro 10-5824 led to a significant increase in the exploration of a novel object placed in a familiar open field environment. nih.govpsu.edu This finding supports the hypothesis that activating D4 receptors promotes investigatory actions towards new objects. nih.gov
The table below summarizes the effect of Ro 10-5824 on novel object exploration in C57BL/6J mice.
| Treatment Group | Time Spent in Center with Novel Object |
| Vehicle | Baseline |
| Ro 10-5824 (10.0 mg/kg) | Increased |
Data adapted from studies on C57BL/6J mice demonstrating increased exploration of a novel object following Ro 10-5824 administration. nih.govpsu.edu
Absence of Effect on Spontaneous Locomotor Activity
For instance, in common marmosets, Ro 10-5824 did not affect spontaneous locomotion even at doses that produced significant cognitive enhancement and increased gamma band activity. nih.gov Similarly, in C57BL/6J and DBA/1J mice, Ro 10-5824 did not cause any changes in locomotor activity. nih.govpsu.edu This is significant as it suggests that the observed increases in exploratory behavior and novelty seeking are not simply a byproduct of generalized hyperactivity, but rather a more specific effect on motivational and cognitive processes. nih.govpsu.edu
Comparative Preclinical Studies Across Species
Investigations in Rodent Models (e.g., C57BL/6J mice, DBA/1J mice, rats)
Preclinical research on this compound has been conducted in various rodent models, revealing strain-specific differences in its behavioral effects. The C57BL/6J and DBA/1J mouse strains have been instrumental in these investigations. nih.govpsu.edu The C57BL/6 strain is a widely used inbred strain, while the DBA/1J strain is known for its use as a model for rheumatoid arthritis. nih.govjax.organimalab.eu
A key study compared the effects of Ro 10-5824 on novel object exploration in both C57BL/6J and DBA/1J mice. nih.govpsu.edu The results indicated that while Ro 10-5824 significantly increased the time C57BL/6J mice spent exploring a novel object, it had no such effect on DBA/1J mice. nih.govpsu.edu This suggests that the ability of D4 receptor stimulation to enhance novelty seeking may be dependent on the genetic background of the animal. nih.govpsu.edu
The table below presents a comparative summary of the effects of Ro 10-5824 in these two mouse strains.
| Mouse Strain | Effect of Ro 10-5824 on Novel Object Exploration | Effect on Locomotor Activity |
| C57BL/6J | Increased | No effect |
| DBA/1J | No effect | No effect |
This table is based on findings from comparative studies between C57BL/6J and DBA/1J mice. nih.govpsu.edu
These findings underscore the importance of considering genetic factors in preclinical psychopharmacological research and suggest that the neural circuits underlying novelty-seeking behavior may differ between these commonly used mouse strains. nih.govpsu.edu
Research in Non-Human Primate Models (e.g., Common Marmosets)
Investigations utilizing common marmosets have been pivotal in elucidating the effects of Ro 10-5824 on cognitive functions and underlying neural activity. nih.govacs.org As a partial agonist of the dopamine D4 receptor, Ro 10-5824 has been shown to modulate executive functions. nih.govacs.org
Studies employing the object retrieval detour (ORD) task, a method for assessing executive function in marmosets, demonstrated that Ro 10-5824 administration significantly improved performance. nih.govacs.org This enhancement of cognitive function is believed to be linked to the compound's influence on neural oscillations in the brain. nih.gov Specifically, quantitative electroencephalography (qEEG) has revealed that Ro 10-5824 increases baseline gamma band activity in the frontal cortex. nih.govresearchgate.netresearchgate.net Gamma oscillations are crucial for cognitive processes such as attention and behavioral inhibition. nih.gov The augmentation of this activity by Ro 10-5824 suggests a mechanism by which dopamine D4 receptor activation can bolster these cognitive domains. nih.gov
Importantly, these cognitive and neurophysiological effects were observed in the absence of significant changes in spontaneous locomotion, indicating a specific action on cognitive circuits rather than a general increase in motor activity. nih.govresearchgate.netresearchgate.net
Table 1: Effects of Ro 10-5824 in Common Marmosets
| Behavioral/Neurophysiological Parameter | Outcome | Reference |
|---|---|---|
| Performance in Object Retrieval Detour (ORD) Task | Improved success rate | nih.govacs.org |
| Baseline Gamma Band Activity in Frontal Cortex | Increased | nih.govresearchgate.netresearchgate.net |
| Spontaneous Locomotion | No significant effect | nih.govresearchgate.netresearchgate.net |
Strain-Specific or Genetic Contextual Influences on Behavioral Responses
The behavioral effects of Ro 10-5824 have been shown to be dependent on genetic background, as evidenced by studies in different mouse strains. nih.gov This highlights the importance of the genetic context in determining the response to dopamine D4 receptor stimulation.
Research comparing C57BL/6J and DBA/1J mouse strains revealed a differential response to Ro 10-5824. nih.gov While the compound did not affect locomotor activity in either strain, it specifically increased the time spent exploring a novel object in the center of an enclosure in C57BL/6J mice, but not in DBA/1J mice. nih.gov This suggests that the anxiolytic and novelty-seeking effects of Ro 10-5824 are subject to genetic modulation. nih.gov
The dopamine D4 receptor itself is a subject of genetic variability, with polymorphisms in the D4 receptor gene (DRD4) being associated with traits like novelty seeking in humans. nih.gov The strain-specific effects of Ro 10-5824 in mice provide a preclinical parallel to these clinical genetic findings, underscoring the role of subtle genetic differences in the behavioral outcomes of D4 receptor activation. nih.gov
Table 2: Strain-Specific Effects of Ro 10-5824 in Mice
| Mouse Strain | Effect on Novel Object Exploration | Effect on Locomotor Activity | Reference |
|---|---|---|---|
| C57BL/6J | Increased exploration | No effect | nih.gov |
| DBA/1J | No effect | No effect | nih.gov |
These findings collectively emphasize that the behavioral and neurophysiological consequences of administering Ro 10-5824 are not uniform but are instead influenced by the specific genetic makeup of the individual, a critical consideration for the translation of preclinical findings.
Structure Activity Relationships Sar and Rational Design of Ro 10 5824 Dihydrochloride Analogs
Elucidation of Structural Determinants for D4 Receptor Selectivity
The quest for D4 receptor-selective ligands has led to systematic modifications of lead compounds, including those structurally related to Ro 10-5824. These studies have illuminated how specific molecular components contribute to high-affinity binding and selectivity over the closely related D2 and D3 receptors. nih.govacs.org
Contributions of the Phenylpiperidinyl Moiety
The phenylpiperidinyl group and its bioisosteres are critical pharmacophoric elements for D4 receptor affinity and selectivity. Research based on analogs of the classical D4R agonist A-412997, which shares structural motifs with Ro 10-5824, has demonstrated that modifications to this region profoundly impact the binding profile. nih.govacs.org
Key findings include:
Piperidine (B6355638) vs. Piperazine (B1678402): Replacing the piperidine ring with a piperazine moiety can lead to a gain of efficacy at D2 and D3 receptors, often with minimal changes to D4R efficacy, thereby reducing D4 selectivity. nih.govacs.org
Aromatic Substitutions: Substitution of the pyridine (B92270) ring (a common feature in D4 ligands) with a phenyl or naphthyl group has been shown to produce modest improvements in D4R subtype selectivity and lower partial agonist efficacy at the D4R, with a desirable loss of agonist activity at D2R and D3R. nih.govacs.org
Positional Isomerism: Shifting the nitrogen atom within the piperidine ring, for example from position 1 to position 4, can have varied and significant effects. In one series of compounds, moving the nitrogen to position 4 in a particular scaffold maintained high D4R affinity and even enhanced D2/D4 selectivity. mdpi.com
Unsaturated Analogs: The introduction of unsaturation, such as using a 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) nucleus—a feature present in Ro 10-5824 itself—is a recognized strategy for achieving potent and selective D4R ligands. mdpi.com
| Modification to Phenylpiperidinyl Moiety | Effect on Receptor Binding/Efficacy | Reference |
| Piperidine → Piperazine Substitution | Induced gain of efficacy at D2R and D3R with insubstantial changes to D4R efficacy. | nih.govacs.org |
| Pyridine → Phenyl/Naphthyl Substitution | Produced modest D4R subtype selectivity improvements and lowered partial agonist efficacy at D4R. | nih.govacs.org |
| Para-substituted Pyridine Rings | Produced highly D4R-selective antagonists. | nih.govacs.org |
| Nitrogen Shift (Position 1 to 4) | Maintained high D4R affinity and increased D2/D4 selectivity in specific scaffolds. | mdpi.com |
Role of Linker Chain Length
The linker connecting the phenylpiperidine core to the amidylphenyl region is a crucial determinant of D4 receptor selectivity. nih.govchemrxiv.org Studies consistently show that the length of this alkyl or carboxamide chain substantially drives D2-like subtype selectivity. chemrxiv.org
Optimal Length: A propyl (three-carbon) linker often appears optimal for D4 selectivity. Reducing a butyl linker to a propyl linker has been shown to dramatically improve D4R selectivity by decreasing affinity for D2R and D3R, while maintaining high D4R affinity. chemrxiv.org
Elongation Effects: Conversely, elongating the linker chain often proves detrimental. Adding an extra methylene (B1212753) to a two-carbon (acetamide) linker, creating a three-carbon chain, significantly diminished D4R affinity and selectivity. nih.govacs.org Similarly, extending a three-carbon linker to four or five carbons resulted in a marked decrease in D4R affinity. mdpi.com
| Linker Chain Modification | Effect on Receptor Affinity/Selectivity | Reference |
| Butyl → Propyl Linker | Maintained D4R affinity but dramatically decreased D2R and D3R affinity, improving selectivity. | chemrxiv.org |
| Acetamide (2-carbon) → 3-carbon linker | Significantly diminished D4R affinity and selectivity. | nih.govacs.org |
| Propyl (3-carbon) → 4- or 5-carbon linker | Detrimental to D4R affinity, with a marked decrease in D2/D4 and D3/D4 selectivity. | mdpi.com |
Impact of Substitutions on the Amidylphenyl Region
Modifications to the amidylphenyl portion of the molecule offer another avenue for fine-tuning ligand properties. This includes altering substituents on the phenyl ring and bioisosterically replacing the amide bond itself.
Phenyl Ring Substitutions: In studies of N-(m-tolyl)acetamide analogs, replacing the methyl group with an ethyl group did not substantially change the affinity or selectivity for the D4 receptor. nih.govacs.org However, other studies on substituted benzamides have shown that polar substituents on the benzamide (B126) ring can indirectly mediate interactions with the receptor, suggesting this region can be optimized to enhance affinity. nih.gov
Amide Bioisosteres: The amide bond in many D4R-selective ligands can be a point of metabolic instability. To address this, bioisosteric replacement with a 1,2,3-triazole linker has been successfully employed. This modification maintained high D4R affinity and subtype selectivity while improving metabolic stability, creating more viable tool compounds for in vivo research. chemrxiv.org
Strategies for Optimizing D4 Receptor Ligand Efficacy
Beyond achieving selectivity, a key goal in rational drug design is to control the functional activity of a ligand, tailoring it to be a full agonist, a partial agonist, or an antagonist. This is particularly relevant for the D2-like receptor family, where different efficacy profiles can lead to distinct therapeutic outcomes. nih.govfrontiersin.org
Design Principles for Modulating Agonist Efficacy at D2-like Receptors
The structure-activity relationships of D4R ligands reveal that specific structural changes can systematically alter efficacy. nih.govacs.org Researchers have identified several classes of modifications that result in distinct efficacy profiles across the D2-like receptors. acs.org
For example, starting with a lead compound that is a selective D4R partial agonist, the following principles have been observed:
Piperidine to Piperazine Substitution: This change can increase agonist efficacy at D2 and D3 receptors, turning a D4-selective partial agonist into a less selective ligand with broader D2-like agonist activity. nih.govacs.org
Aromatic Ring Modification: Replacing a pyridine ring in the phenylpiperidinyl moiety with larger aromatic systems like phenyl or naphthyl groups tends to lower partial agonist efficacy at the D4R and eliminate it at D2R and D3R, pushing the profile towards antagonism. nih.govacs.org
Para-Substitution on Pyridine: Introducing substituents at the para-position of the pyridine ring can convert a partial agonist into a highly D4R-selective antagonist. nih.govacs.org
These principles allow for the targeted design of ligands with a desired functional outcome, from full agonists that stimulate the receptor to antagonists that block its activity. frontiersin.orgacs.org
Application of Computational Chemistry in Ligand Discovery
Computational chemistry has become an indispensable tool in the discovery and optimization of D4 receptor ligands. The availability of high-resolution crystal structures of the D4 receptor has enabled powerful in silico techniques to guide drug design. nih.govucsf.eduelifesciences.org
Molecular Docking and Dynamics: Docking studies are used to predict how newly designed ligands will bind within the receptor's active site. mdpi.comresearchgate.net These predictions are often followed by molecular dynamics (MD) simulations, which model the movement of the ligand-receptor complex over time, providing deeper insights into the stability of interactions and the molecular basis for affinity and selectivity. nih.govmdpi.com
Virtual Screening: Computational approaches allow for the virtual screening of vast chemical libraries, numbering in the hundreds of thousands of compounds, to identify novel scaffolds that are predicted to bind selectively to the D4 receptor. ucsf.edu This method significantly accelerates the initial stages of drug discovery.
Rationalizing SAR: Computational models help to rationalize observed structure-activity relationships. For instance, modeling can reveal that steric hindrance between a part of the ligand and a specific amino acid residue in the receptor, like Thr7.39, can explain subtype-specific SAR. nih.gov By understanding these interactions at a molecular level, chemists can make more informed decisions in designing next-generation compounds. nih.govuc.pt
Advanced Research Methodologies and Experimental Techniques for Studying Ro 10 5824 Dihydrochloride
In Vitro and Ex Vivo Pharmacological Assay Systems
In vitro methods are fundamental for determining a compound's direct interaction with its molecular target. For Ro 10-5824, these assays have primarily focused on its affinity and functional efficacy at the dopamine (B1211576) D4 receptor, often in comparison to other dopamine receptor subtypes to establish selectivity.
Recombinant Cell Line Models (e.g., CHO-hD4.4 cells, HEK-293 cells)
Recombinant cell lines are indispensable tools in modern pharmacology, allowing for the study of specific receptor subtypes in a controlled cellular environment. Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK-293) cells are frequently used because they can be genetically engineered to stably express a single human receptor subtype, such as the D4.4 variant of the dopamine receptor. acs.org
Studies have utilized membranes from HEK293 cells stably expressing human dopamine D2-like receptors (D2R, D3R, and D4R) for radioligand competition binding studies. acs.org In this context, Ro 10-5824 demonstrated a high binding affinity for the human D4 receptor. medchemexpress.compsu.edu Functional assays, such as those measuring G-protein activation or second messenger modulation (e.g., cAMP levels), are conducted in these cell lines to determine a compound's efficacy. acs.org For instance, the functional activity of Ro 10-5824 was assessed using GTPγS activation binding assays in CHO-D4.4 cell membranes. psu.edu These experiments revealed that Ro 10-5824 acts as a partial agonist, stimulating G-protein binding with a specific potency and maximal effect. medchemexpress.compsu.edu
The use of these cell models has established that Ro 10-5824 possesses a high degree of selectivity for the D4 receptor over other dopamine receptor subtypes, a critical attribute for a targeted therapeutic agent. medchemexpress.compsu.edu
Membrane Homogenate Binding Assays
Membrane homogenate binding assays are a primary technique for quantifying the affinity of a ligand for its receptor. This method involves preparing cell membranes from recombinant cell lines or specific tissue regions that are rich in the target receptor. These membranes are then incubated with a radiolabeled ligand (a molecule that binds to the receptor and emits a detectable radioactive signal) and varying concentrations of the unlabeled test compound, such as Ro 10-5824.
For Ro 10-5824, binding affinities were determined through competitive inhibition studies using [³H]N-methylspiperone as the radioligand in membranes prepared from HEK293 cells expressing human D2, D3, or D4 receptors. acs.org By measuring how effectively Ro 10-5824 displaces the radioligand, researchers can calculate its inhibition constant (Ki), a measure of its binding affinity. These assays confirmed a high affinity of Ro 10-5824 for the D4 receptor, with a Ki value of 5.2 nM. medchemexpress.com The compound showed significantly lower affinity for D2 and D3 receptors, demonstrating a 250-fold selectivity for D4 over D3 and over 1000-fold selectivity over D2, D1, and D5 receptors. medchemexpress.compsu.edu
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | 5.2 nM | Human D4 Receptor | medchemexpress.com |
| Selectivity vs. D3 | 250-fold | Human Receptors | medchemexpress.compsu.edu |
| Selectivity vs. D1, D2, D5 | >1000-fold | Human Receptors | medchemexpress.compsu.edu |
| Functional Activity (EC₅₀) | 205 nM | CHO-hD4.4 (GTPγS) | medchemexpress.com |
| Efficacy (Eₘₐₓ) | 36% (vs. basal) | CHO-hD4.4 (GTPγS) | medchemexpress.com |
In Vivo Neuropharmacological Experimental Designs
In vivo studies are essential for understanding how a compound affects a complex, living system. These experiments in animal models bridge the gap between cellular activity and potential therapeutic effects.
Design and Implementation of Behavioral Paradigms
Behavioral paradigms in animal models are designed to assess the effects of a compound on cognitive functions, motor activity, and complex behaviors like novelty seeking. Given the localization of D4 receptors in brain regions associated with cognition, such as the prefrontal cortex, research on Ro 10-5824 has employed specific cognitive and exploratory tasks. acs.org
Another relevant paradigm is the object retrieval detour (ORD) task , used to evaluate executive function and cognitive flexibility in non-human primates. In studies with common marmosets, systemic administration of Ro 10-5824 was found to significantly increase the success rate in this task, suggesting an improvement in cognitive performance. medchemexpress.com
Quantitative Electroencephalography (EEG) for Brain Activity Monitoring
Quantitative Electroencephalography (qEEG) is a non-invasive technique used to measure the electrical activity of the brain (brainwaves). It provides real-time information about brain function and can detect changes induced by pharmacological agents. Different frequency bands of EEG (e.g., delta, theta, alpha, beta, gamma) are associated with different states of arousal, attention, and cognitive processing.
The neurophysiological effects of Ro 10-5824 were investigated in common marmosets using qEEG, with a particular focus on gamma band activity in the frontal cortex, as gamma oscillations are implicated in higher-order cognitive functions like attention and perception. The study found that Ro 10-5824 increased baseline gamma band activity in the frontal cortex at doses that also improved performance in the ORD task. medchemexpress.com This finding provides a direct link between the compound's pro-cognitive behavioral effects and a specific, measurable change in brain electrical activity. medchemexpress.com
In Vivo Microdialysis for Neurotransmitter Efflux Analysis
In vivo microdialysis is a powerful technique for sampling and measuring the concentration of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals. nih.gov A microdialysis probe with a semipermeable membrane is implanted into a target brain area, such as the medial prefrontal cortex (mPFC) or striatum. nih.govscispace.com This allows for the analysis of how a drug affects neurotransmitter release and clearance.
While specific microdialysis studies detailing the effects of Ro 10-5824 were not identified in the reviewed literature, research on other selective D4 receptor agonists, such as PD168077, illustrates the application of this methodology. nih.govscispace.comdaneshyari.com These studies have shown that systemic administration of a D4 agonist can increase the efflux of both dopamine (DA) and acetylcholine (B1216132) (ACh) in the mPFC. nih.govscispace.com This is a key finding, as it suggests that D4 receptor agonism is sufficient to modulate the release of these critical neurotransmitters in a brain region vital for executive function. scispace.com Such experiments are crucial for elucidating the neurochemical mechanisms that underlie the behavioral effects observed with D4 agonists.
Electrophysiological Recording Techniques in Brain Slices (e.g., Extracellular Recordings)
Electrophysiological recordings from acute brain slices represent a cornerstone technique for investigating the effects of neuroactive compounds on neuronal and synaptic function in an ex vivo environment that preserves the local cytoarchitecture of the brain region of interest. This methodology allows for the detailed examination of how a compound like Ro 10-5824 dihydrochloride (B599025) modulates cellular excitability, synaptic transmission, and network oscillations.
The preparation of acute brain slices involves the rapid dissection of a specific brain region, such as the hippocampus or prefrontal cortex, from a rodent. The brain is quickly submerged in an ice-cold, oxygenated cutting solution, often containing sucrose (B13894) or N-methyl-D-glucamine (NMDG) to better preserve neuronal health, especially in older animals. nih.govneurosci.cn Thin sections (typically 250-400 µm) are then cut using a vibratome. These slices are transferred to a holding chamber containing artificial cerebrospinal fluid (aCSF) and allowed to recover before being placed in a recording chamber for experimentation. nih.govprotocols.io The aCSF is continuously bubbled with a mixture of 95% O2 and 5% CO2 to maintain physiological pH and oxygenation. nih.gov
Another powerful technique is whole-cell patch-clamp recording, which provides more detailed information about a single neuron. biorxiv.org In this method, a glass micropipette forms a high-resistance seal with the membrane of a target neuron, allowing for the measurement and control of the cell's membrane potential and currents. This enables researchers to directly study a compound's effect on intrinsic membrane properties, ion channel function, and both excitatory and inhibitory postsynaptic currents (EPSCs and IPSCs). researchgate.net
Detailed Research Findings
Studies utilizing these techniques have provided critical insights into the mechanisms of action of Ro 10-5824 dihydrochloride. As a dopamine D4 receptor partial agonist, its effects are often investigated in brain regions with high D4 receptor expression, such as the prefrontal cortex and hippocampus.
Furthermore, while some studies are conducted in vivo, their findings often point towards mechanisms that are further elucidated using brain slice electrophysiology. For instance, in vivo electrophysiological recordings have demonstrated that Ro 10-5824 can influence neuronal network oscillations, which are crucial for cognitive processes. nih.gov Systemic administration of Ro 10-5824 was found to increase baseline gamma band activity (oscillations between 30-100 Hz) in the frontal cortex of common marmosets. nih.gov In a mouse model of sepsis-induced cognitive impairment, treatment with Ro 10-5824 significantly increased slow gamma band power (30–50 Hz) in the hippocampus. nih.gov The study proposed that this effect was due to an increase in GABAergic inhibitory transmission, a hypothesis that can be directly tested using patch-clamp recordings in hippocampal slices to measure changes in inhibitory postsynaptic currents. nih.gov
The table below summarizes key electrophysiological research findings related to Ro 10-5824.
| Experimental Model/Method | Electrophysiological Technique | Key Finding with this compound | Reference |
| Mouse Prefrontal Cortex Slices | Whole-Cell Patch-Clamp Recording (inferred) | Suppression of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in GABAergic interneurons. | researchgate.net |
| In Vivo (Sepsis Mouse Model) | Power Spectral Analysis of Hippocampal Recordings | Significantly increased slow gamma band power (30-50 Hz), suggesting a promotion of GABA release. | nih.gov |
| In Vivo (Common Marmoset) | Quantitative Electroencephalography (qEEG) | Increased baseline gamma band activity in the frontal cortex. | nih.gov |
These findings highlight the utility of electrophysiological recordings in brain slices for dissecting the circuit-level effects of this compound. By modulating synaptic strength and network oscillations, the compound can influence the complex information processing that underlies various cognitive functions.
Emerging Research Frontiers and Unanswered Questions Regarding Ro 10 5824 Dihydrochloride
Deeper Understanding of Efficacy Switches and Allosteric Modulation
A significant frontier in the study of Ro 10-5824 dihydrochloride (B599025) involves a more profound comprehension of its partial agonism and the potential for allosteric modulation to create "efficacy switches." As a partial agonist, Ro 10-5824 stabilizes the D4 receptor in a conformation that elicits a response intermediate to that of a full agonist and an antagonist patsnap.com. This intrinsic property allows it to act as a modulator, fine-tuning the receptor's activity to balance under- and over-activation patsnap.com.
Furthermore, the role of allosteric modulators presents a compelling, yet largely unexplored, avenue of research. Allosteric modulators bind to a site on the receptor distinct from the orthosteric site where dopamine (B1211576) and Ro 10-5824 bind scbt.com. These modulators can dynamically alter the affinity and/or efficacy of orthosteric ligands. Investigating whether positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs) for the D4 receptor can "switch" Ro 10-5824 from a partial to a full agonist, or to a pure antagonist, is a critical unanswered question. Such a mechanism would offer a more sophisticated and potentially more targeted therapeutic approach. Identifying allosteric binding sites on the D4 receptor and screening for compounds that modulate Ro 10-5824's efficacy are key future steps.
Table 1: Research Questions on Efficacy and Allosteric Modulation
| Research Question | Rationale | Potential Impact |
|---|---|---|
| How do varying levels of endogenous dopamine affect the functional outcome of Ro 10-5824 administration in different neural circuits? | As a partial agonist, the effect of Ro 10-5824 is dependent on the level of endogenous full agonist. | Understanding context-dependent effects and optimizing therapeutic windows. |
| Can positive allosteric modulators convert Ro 10-5824 into a full D4 receptor agonist? | Allosteric modulators can fine-tune the efficacy of orthosteric ligands. | Development of novel combination therapies with enhanced and more controllable effects. |
| Can negative allosteric modulators transform Ro 10-5824 into a functional antagonist? | NAMs can decrease the efficacy of agonists. | Providing a mechanism to selectively dampen D4 receptor signaling when needed. |
Comprehensive Mapping of Ro 10-5824 Dihydrochloride-Mediated Signaling Networks
The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs), which primarily couple to the Gαi/o protein nih.gov. This coupling initiates a signaling cascade that inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. While this primary pathway is established, the full spectrum of signaling networks activated by Ro 10-5824 remains to be comprehensively mapped.
Emerging research suggests that D2-like receptor signaling is more complex than initially understood. For instance, studies on D2 receptors indicate the involvement of signaling pathways such as the Phosphatidylinositol 3-kinases (PI3K)/mTOR/Akt and PI3K/PKCαβII/ERK1/2/Akt cascades nih.gov. A crucial area of future investigation is to determine whether Ro 10-5824-mediated activation of the D4 receptor engages these or other non-canonical signaling pathways.
A complete mapping would involve identifying the specific G-protein subtypes engaged by Ro 10-5824, downstream effector enzymes beyond adenylyl cyclase, and subsequent second messengers. Furthermore, biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment), is a key concept in modern pharmacology. Characterizing the "signaling signature" of Ro 10-5824, including its potential bias, is essential for a complete understanding of its cellular effects and for predicting its therapeutic profile.
Investigation of Potential Pharmacological Synergies and Combination Effects
The selective nature of Ro 10-5824 makes it a prime candidate for inclusion in combination therapies, where it may produce synergistic effects. A notable example comes from research on retinal degeneration, where a systems pharmacology approach was used to protect photoreceptor cells. In this study, activating Gi/o signaling was identified as a protective strategy nih.gov. Ro 10-5824, as a D4R agonist that stimulates this pathway, was part of a combination therapy that also included antagonists for Gq and Gs-coupled receptors nih.gov. This combined approach was more effective than monotherapy, highlighting a powerful synergistic interaction between different GPCR signaling pathways nih.gov.
Another potential area for synergy is in the treatment of cognitive deficits. Research has shown that Ro 10-5824 can be combined with minocycline, a microglia inhibitor, to boost gamma oscillations, suggesting a potential combination for addressing neuroinflammation-associated cognitive impairment rroij.com. Additionally, exploring D4R agonism as a strategy to mitigate the adverse effects of opioid drugs opens another avenue for combination therapy research nih.govacs.org.
Future studies should systematically investigate the combination of Ro 10-5824 with other neurotransmitter receptor modulators, anti-inflammatory agents, and neuroprotective compounds. Identifying these pharmacological synergies could lead to novel treatment strategies for complex disorders that involve multiple pathological mechanisms.
Table 2: Investigated and Potential Combination Therapies
| Combination with Ro 10-5824 | Rationale | Investigated/Potential Application | Reference |
|---|---|---|---|
| Antagonists of Gq/Gs-coupled receptors | Synergistic stimulation of protective Gi/o signaling while blocking detrimental pathways. | Light-induced retinal degeneration | nih.gov |
| Minocycline (Microglia inhibitor) | Boosting gamma oscillations to counter neuroinflammation-induced cognitive deficits. | Neuroinflammatory conditions | rroij.com |
Elucidating the Role of D4 Receptors in Specific Neural Circuits and Connectivity
Ro 10-5824 serves as an invaluable pharmacological tool for elucidating the precise role of D4 receptors in the function of specific neural circuits. D4 receptors are prominently expressed in cortical and limbic brain regions, including the prefrontal cortex (PFC) and hippocampus, which are critical for executive functions and cognition acs.org.
Research in common marmosets has demonstrated that Ro 10-5824 improves performance on an executive function task and, crucially, increases baseline gamma band activity in the frontal cortex nih.gov. Gamma oscillations are believed to be fundamental for cognitive processes such as attention and behavioral inhibition nih.gov. This finding directly links the activation of D4 receptors by Ro 10-5824 to the modulation of cortical network activity underlying cognition. Similarly, studies in aged mice showed that D4R activation enhances gamma oscillations in the hippocampus nih.govbcu.ac.uk.
Furthermore, in a model of sepsis-induced cognitive impairment, Ro 10-5824 treatment was able to reverse deficits in hippocampal function by restoring slow gamma oscillations, suggesting a critical role for D4 receptors in maintaining the integrity of the hippocampal inhibitory network semanticscholar.org.
Unanswered questions remain regarding the precise cellular mechanisms and circuit-level effects. For example, how does D4R activation on specific neuronal subtypes (e.g., pyramidal neurons vs. interneurons) within the PFC contribute to the observed changes in network oscillations? How does Ro 10-5824 modulate the connectivity and information flow between the PFC and other brain regions like the striatum or hippocampus? Future research combining systemic or local administration of Ro 10-5824 with advanced techniques such as in-vivo electrophysiology, optogenetics, and functional neuroimaging will be essential to map the circuit-level impact of D4 receptor activation and to fully understand its role in both normal brain function and disease.
Q & A
Q. How can researchers confirm the selectivity of Ro 10-5824 dihydrochloride for dopamine D4 receptors over other dopamine receptor subtypes?
this compound exhibits a Ki of 5.2 nM for D4 receptors, with >250-fold selectivity over D3 receptors and >1,000-fold selectivity over D1, D2, and D5 receptors . To validate selectivity, use competitive binding assays with radiolabeled ligands (e.g., [³H]spiperone for D2/D3/D4 receptors) in transfected cell lines expressing individual receptor subtypes. Cross-validate with functional assays like GTPγS binding, where Ro 10-5824 shows partial agonism (EC50 = 205 ± 67 nM) in D4-expressing cells but no activity in D2/D3 systems .
Q. What experimental models are suitable for studying the cognitive effects of this compound?
The Object Retrieval Detour (ORD) task in non-human primates (e.g., marmosets) and rodents (e.g., C57 mice) is effective for assessing attention and impulsivity. Ro 10-5824 at 3 mg/kg increases ORD success rates without affecting locomotion, making it ideal for isolating cognitive enhancement from motor confounds . Pair with behavioral paradigms that measure prefrontal cortex-dependent tasks, such as gamma-band oscillation analysis via electrocorticography .
Q. What dosing protocols are recommended for in vivo studies with this compound?
For acute cognitive effects, administer 1–3 mg/kg intraperitoneally (rodents) or intramuscularly (primates). Higher doses (e.g., 10 mg/kg) may lack efficacy in certain paradigms, suggesting a narrow therapeutic window . Pre-treat animals with a D4 antagonist (e.g., L-745,870) to confirm mechanism-specific effects .
Advanced Research Questions
Q. How can contradictory findings on Ro 10-5824’s behavioral outcomes be reconciled (e.g., gamma activity vs. locomotion)?
While Ro 10-5824 increases frontal cortical gamma oscillations (36 ± 4% above baseline) at 1–3 mg/kg, it lacks locomotor effects due to D4 receptor distribution in corticolimbic circuits rather than striatal motor pathways . To resolve discrepancies, combine in vivo electrophysiology with region-specific D4 receptor knockdown (e.g., CRISPR/Cas9 in prefrontal cortex) to isolate circuit-level contributions .
Q. What experimental designs are optimal for studying D4 receptor heteromerization with adrenergic receptors?
Co-transfect HEK-293 cells with D4 and α1-adrenergic receptors, and assess ERK1/2 phosphorylation via Western blot after treatment with Ro 10-5824 (50 nM) and adrenergic agonists (e.g., phenylephrine). Use Förster resonance energy transfer (FRET) or proximity ligation assays (PLA) to visualize heteromer formation . In pineal gland models, pair Ro 10-5824 with α1B-D4 antagonists to dissect cross-antagonism in melatonin synthesis pathways .
Q. How does Ro 10-5824 modulate synaptic plasticity in combination with antipsychotics?
In ADHD models, co-administer Ro 10-5824 (0.03 mg/kg) with lurasidone (3 mg/kg) to synergistically improve ORD scores. Use marmosets to replicate human-like dopamine-glutamate circuit interactions, and quantify synaptic markers (e.g., PSD-95) in prefrontal cortex tissue . Include positron emission tomography (PET) with D4-specific radiotracers to monitor receptor occupancy .
Q. What methodologies can elucidate Ro 10-5824’s partial agonism in downstream signaling?
Compare GTPγS binding (EC50 = 205 nM, 36% efficacy) with β-arrestin recruitment assays. Partial agonism may arise from biased signaling; use BRET-based biosensors to quantify G protein vs. β-arrestin pathways . In pinealocytes, correlate ERK/Akt phosphorylation with melatonin output to assess functional selectivity .
Methodological Notes
- Quality Control : Verify compound purity (>98% via HPLC) and stability (store at -20°C in desiccated form; use within 1 month after reconstitution) .
- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, particularly in primate models .
- Data Interpretation : Normalize GTPγS binding results to basal activity and full agonists (e.g., quinpirole) to calculate intrinsic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
